molecular formula C16H18N2O B14077925 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide

Cat. No.: B14077925
M. Wt: 254.33 g/mol
InChI Key: PQNDJAHEUONIIZ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide typically involves the reaction of 2-amino-1,2-diphenylethanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide is utilized in several scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide is unique due to its specific chiral configuration and the presence of both amino and acetamide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]acetamide

InChI

InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m1/s1

InChI Key

PQNDJAHEUONIIZ-HZPDHXFCSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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